

# Validating the Therapeutic Window of BI-135585: A Comparative Guide for Researchers

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Compound of Interest					
Compound Name:	BI-135585				
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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the  $11\beta$ -hydroxysteroid dehydrogenase type 1 ( $11\beta$ -HSD1) inhibitor, **BI-135585**, with other relevant alternatives. The information is compiled from available clinical trial data to assist in the evaluation of its therapeutic potential, particularly focusing on its therapeutic window.

**BI-135585** is a potent and selective inhibitor of  $11\beta$ -HSD1, an enzyme that plays a crucial role in converting inactive cortisone to active cortisol within tissues.[1] This mechanism has been a key target for the development of therapies for type 2 diabetes and other metabolic disorders. This guide summarizes the performance of **BI-135585** and compares it with other  $11\beta$ -HSD1 inhibitors, presenting supporting experimental data from clinical studies.

## Comparative Efficacy and Safety of 11β-HSD1 Inhibitors

The therapeutic window of a drug is the dosage range between the minimum effective dose and the dose at which adverse effects become intolerable. For  $11\beta$ -HSD1 inhibitors, this involves balancing the desired metabolic benefits, such as improved glycemic control, with potential side effects, including activation of the hypothalamic-pituitary-adrenal (HPA) axis.

A clinical study on **BI-135585** found it to be safe and well-tolerated over a 14-day period, with dose-proportional exposure.[2] However, a key observation was the discrepancy in enzyme inhibition between different tissues and dosing regimens. While a single 200 mg dose of **BI-**







**135585** achieved a notable 90% inhibition of  $11\beta$ -HSD1 in subcutaneous adipose tissue, this effect was significantly diminished to 31% or lower after 14 days of continuous treatment.[2] In contrast, inhibition of liver  $11\beta$ -HSD1, assessed by the urinary tetrahydrocortisol (THF)/tetrahydrocortisone (THE) ratio, was sustained.[2] This raises questions about the long-term therapeutic efficacy of **BI-135585** in key metabolic tissues like adipose tissue.

The study also noted a mild activation of the HPA axis with **BI-135585**, characterized by slightly increased but still normal adrenocorticotropic hormone (ACTH) levels and increased total urinary corticoid excretion, while plasma cortisol levels remained unchanged.[2]

The following tables summarize the available quantitative data for **BI-135585** and a selection of comparator  $11\beta$ -HSD1 inhibitors.

Table 1: Pharmacodynamic and Efficacy Data of 11β-HSD1 Inhibitors



Compound	Dose	Target Engagement (Adipose Tissue)	Effect on Glycemic Control	Other Metabolic Effects
BI-135585	200 mg (single dose)	90% inhibition[2]	Not reported in detail	Decreased urinary THF/THE ratio[2]
5-200 mg (14 days)	≤31% inhibition[2]	Not reported in detail	Sustained decrease in urinary THF/THE ratio[2]	
BI 187004	≥40 mg	≥80% inhibition[3]	No clinically relevant effects on glucose metabolism[4]	-
INCB13739	200 mg (12 weeks)	>90% inhibition (preclinical)	-0.6% reduction in A1C[2][5]	-24 mg/dL reduction in fasting plasma glucose, -24% in HOMA-IR, decreased total cholesterol, LDL, and triglycerides[2][5]
MK-0916	6 mg (12 weeks)	84% inhibition of cortisone-to-cortisol conversion[6]	-0.3% reduction in A1C[7]	Modest decreases in blood pressure and body weight, 10.4% increase in LDL-C[7]

Table 2: Safety and Tolerability Profile of  $11\beta$ -HSD1 Inhibitors



Compound	Dose	Adverse Events	Effect on HPA Axis
BI-135585	5-200 mg (14 days)	No major safety issues reported.[2]	Mild activation: slightly increased ACTH, increased urinary corticoid excretion, unchanged plasma cortisol.[2]
BI 187004	10-360 mg (14 days)	Generally well- tolerated; drug-related adverse events in 51.8% of patients (vs. 35.7% placebo), including one case of moderate supraventricular tachycardia at 360 mg.[3]	Increased ACTH levels (within normal range).[8]
INCB13739	Up to 200 mg (12 weeks)	Adverse events were similar to placebo.[2]	Reversible dose- dependent elevation in ACTH (generally within normal range); basal cortisol homeostasis unchanged.[2][5]
MK-0916	Up to 6 mg (12 weeks)	Generally well- tolerated.[7]	Mechanism-based activation, resulting in mean increases in adrenal androgen levels that remained within the normal range.[7]

## **Signaling Pathways and Experimental Workflows**

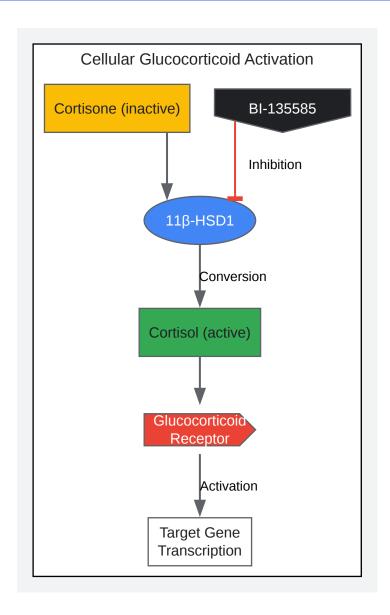




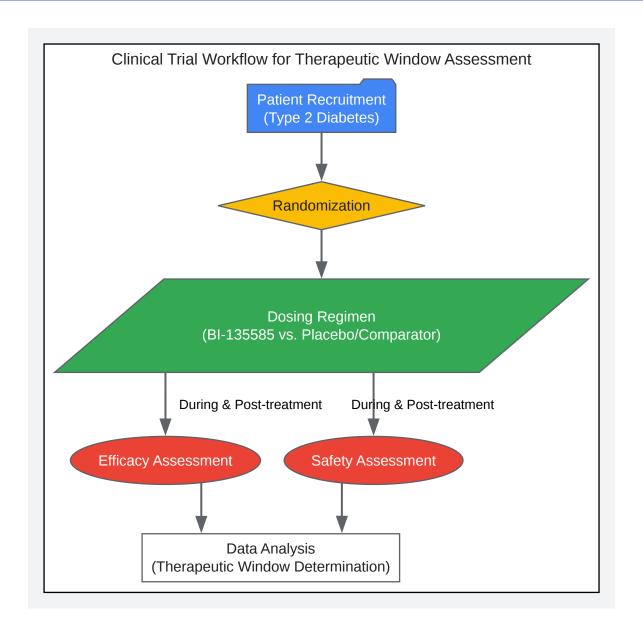


To visualize the mechanism of action and the experimental approach to validate the therapeutic window of 11 $\beta$ -HSD1 inhibitors, the following diagrams are provided.









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